N-Biotinyl-12-aminododecanoic Acid N-Biotinyl-12-aminododecanoic Acid
Brand Name: Vulcanchem
CAS No.: 135447-73-3
VCID: VC0015032
InChI: InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2
Molecular Formula: C22H39N3O4S
Molecular Weight: 441.6 g/mol

N-Biotinyl-12-aminododecanoic Acid

CAS No.: 135447-73-3

VCID: VC0015032

Molecular Formula: C22H39N3O4S

Molecular Weight: 441.6 g/mol

* For research use only. Not for human or veterinary use.

N-Biotinyl-12-aminododecanoic Acid - 135447-73-3

Description

N-Biotinyl-12-aminododecanoic acid is a chemical compound formed through an amide bond between biotin and 12-aminododecanoic acid . 12-Aminododecanoic acid itself is an omega-amino fatty acid, specifically dodecanoic acid with an amino group replacing one of the terminal amino hydrogens . It functions as a bacterial metabolite and is classified as both an omega-amino fatty acid and a medium-chain fatty acid . The compound contains an alkane chain with terminal carboxylic acid and amine groups .

12-Aminododecanoic acid can be utilized as a PROTAC (proteolysis-targeting chimera) linker in the synthesis of PROTACs . The amine group (NH2) of 12-aminododecanoic acid can react with carboxylic acids, activated NHS esters, and carbonyls like ketones or aldehydes . The terminal carboxylic acid can also react with primary amine groups of activated NHS esters, forming a stable amide bond .

Another similar compound, 12-aminolauric acid, is an amino acid used as a reagent in the organic synthesis of compounds, including phenylbutazone . Phenylbutazone is a long-acting agent with improved pharmacokinetics based on human serum albumin as a drug carrier .

CAS No. 135447-73-3
Product Name N-Biotinyl-12-aminododecanoic Acid
Molecular Formula C22H39N3O4S
Molecular Weight 441.6 g/mol
IUPAC Name 12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoic acid
Standard InChI InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1
Standard InChIKey ALIFRMFPRBTNNH-WFXMLNOXSA-N
SMILES C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2
Synonyms 12-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]dodecanoic Acid;
PubChem Compound 20660405
Last Modified Sep 14 2023

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